N-(2H-1,3-benzodioxol-5-yl)-3-[2-(4-nitrophenyl)acetamido]-1-benzofuran-2-carboxamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-3-[2-(4-nitrophenyl)acetamido]-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-3-[2-(4-nitrophenyl)acetamido]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The starting materials often include benzofuran derivatives, nitrophenyl acetamides, and benzodioxole compounds. The synthesis may involve:
Formation of Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and acetic anhydride.
Introduction of Nitrophenyl Acetamido Group: This step may involve nucleophilic substitution reactions where the nitrophenyl acetamido group is introduced to the benzofuran core.
Attachment of Benzodioxole Group: This can be done through coupling reactions using reagents like palladium catalysts.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-3-[2-(4-nitrophenyl)acetamido]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-3-[2-(4-nitrophenyl)acetamido]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and leading to physiological effects.
Signal Transduction: The compound may affect signal transduction pathways, influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds with similar benzofuran cores but different substituents.
Nitrophenyl Acetamides: Compounds with nitrophenyl acetamido groups attached to different cores.
Benzodioxole Compounds: Compounds with benzodioxole groups attached to various cores.
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-3-[2-(4-nitrophenyl)acetamido]-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-[[2-(4-nitrophenyl)acetyl]amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O7/c28-21(11-14-5-8-16(9-6-14)27(30)31)26-22-17-3-1-2-4-18(17)34-23(22)24(29)25-15-7-10-19-20(12-15)33-13-32-19/h1-10,12H,11,13H2,(H,25,29)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQSOWGDMUFNMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)CC5=CC=C(C=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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